molecular formula C5H9N3 B171382 (R)-1-(1H-pyrazol-3-yl)ethanaMine CAS No. 1268522-42-4

(R)-1-(1H-pyrazol-3-yl)ethanaMine

Cat. No.: B171382
CAS No.: 1268522-42-4
M. Wt: 111.15 g/mol
InChI Key: IVZCHEJTIUBJPM-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(1H-pyrazol-3-yl)ethanaMine is a chiral compound featuring a pyrazole ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1H-pyrazol-3-yl)ethanaMine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the Ethylamine Group: The pyrazole ring is then reacted with an appropriate ethylamine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for ®-1-(1H-pyrazol-3-yl)ethanaMine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(1H-pyrazol-3-yl)ethanaMine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring or the ethylamine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-(1H-pyrazol-3-yl)ethanaMine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ®-1-(1H-pyrazol-3-yl)ethanaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1H-pyrazol-3-yl)ethanaMine: The enantiomer of the compound, with similar but distinct properties.

    1-(1H-pyrazol-3-yl)ethanaMine: The racemic mixture of both enantiomers.

    1-(1H-pyrazol-3-yl)propanamine: A similar compound with a propylamine group instead of an ethylamine group.

Uniqueness

®-1-(1H-pyrazol-3-yl)ethanaMine is unique due to its chiral nature, which can result in different biological activities and properties compared to its enantiomer and racemic mixture. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(1R)-1-(1H-pyrazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZCHEJTIUBJPM-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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